Dimethyl [(methanesulfonyl)oxy]propanedioate
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Overview
Description
Dimethyl [(methanesulfonyl)oxy]propanedioate is an organic compound with the molecular formula C6H10O7S. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methanesulfonyl and methoxy groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(methanesulfonyl)oxy]propanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(methanesulfonyl)oxy]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Various substituted esters and sulfonates.
Scientific Research Applications
Dimethyl [(methanesulfonyl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl [(methanesulfonyl)oxy]propanedioate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar structure but lacks the methanesulfonyl group.
Diethyl malonate: Similar ester functionality but with ethyl groups instead of methyl groups.
Methyl methanesulfonate: Contains the methanesulfonyl group but lacks the ester functionality.
Uniqueness
Dimethyl [(methanesulfonyl)oxy]propanedioate is unique due to the presence of both methanesulfonyl and ester groups, which impart distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wide range of synthetic transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
834917-34-9 |
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Molecular Formula |
C6H10O7S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
dimethyl 2-methylsulfonyloxypropanedioate |
InChI |
InChI=1S/C6H10O7S/c1-11-5(7)4(6(8)12-2)13-14(3,9)10/h4H,1-3H3 |
InChI Key |
AKAYDJWWXXYGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
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